

maltose in cell culture media for recombinant protein production

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Maltose

Cat. No.: B056501

[Get Quote](#)

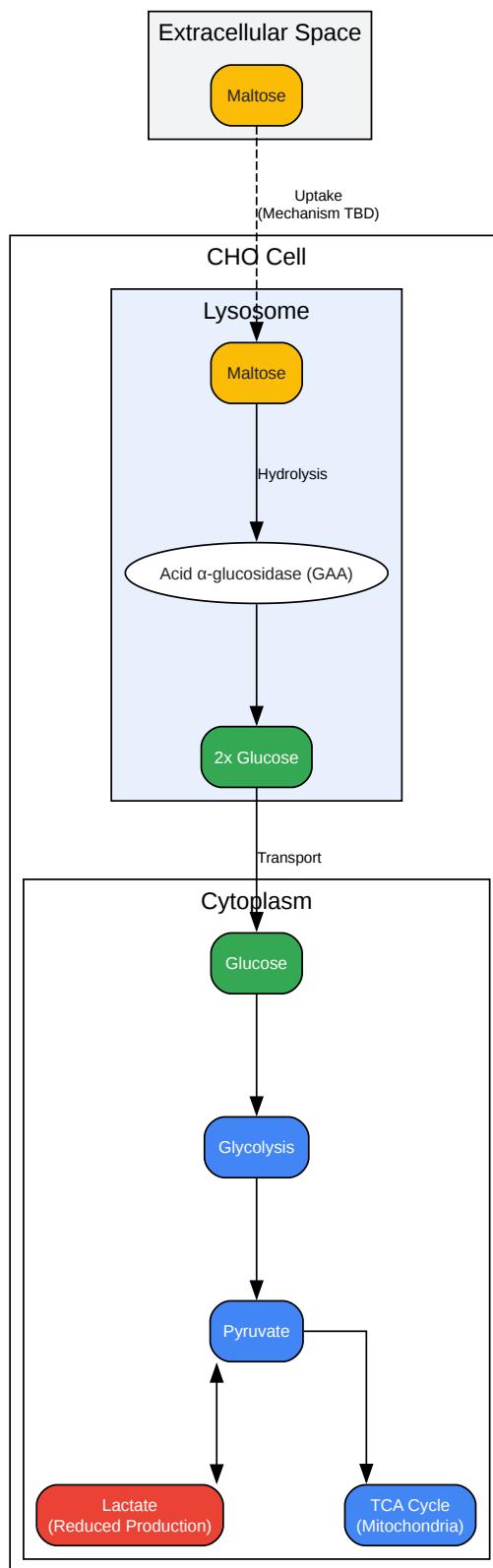
Application Notes and Protocols

Topic: **Maltose** as a Strategic Carbon Source in Cell Culture Media for Enhanced Recombinant Protein Production

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Glucose - Rethinking Energy Strategy in Bioprocessing

In the production of recombinant proteins, particularly monoclonal antibodies (mAbs), Chinese Hamster Ovary (CHO) cells are the undisputed workhorse of the biopharmaceutical industry.[\[1\]](#) The success of any CHO-based bioprocess is critically dependent on the composition of the cell culture medium, which provides the necessary nutrients for robust cell growth and high-yield protein expression.[\[1\]](#)[\[2\]](#) For decades, glucose has been the primary carbon source, prized for its cost-effectiveness and ability to support rapid cell proliferation.[\[3\]](#)


However, the reliance on high concentrations of glucose is a double-edged sword. CHO cells, like many rapidly dividing cells, exhibit a phenomenon known as the "Warburg effect," where they favor aerobic glycolysis, leading to the excessive production and accumulation of lactate even in the presence of sufficient oxygen.[\[3\]](#) Lactate accumulation is detrimental, lowering the pH of the culture medium and increasing osmolality, which in turn inhibits cell growth, reduces viability, and can negatively impact protein productivity and quality.[\[4\]](#)

This has led process development scientists to explore alternative carbon sources that can sustain a healthy, productive culture without the metabolic baggage of lactate. **Maltose**, a disaccharide composed of two α -1,4 linked glucose units, has emerged as a highly effective alternative. While historically considered un-utilizable by mammalian cells, recent studies have definitively shown that CHO cells can efficiently metabolize **maltose**.^{[5][6]} By leveraging a different metabolic entry point, **maltose** offers a slower, more controlled release of glucose into the cell's energy pathways, mitigating lactate production, extending culture longevity, and ultimately boosting recombinant protein titers.^{[3][5]}

This guide provides a comprehensive overview of the mechanisms behind **maltose** metabolism in CHO cells, a comparative analysis against glucose, and detailed protocols for adapting cell lines and optimizing fed-batch strategies to harness the full potential of **maltose** in your bioprocess.

The Science of Maltose in CHO Cell Culture Metabolic Pathway: A Controlled Entry into Glycolysis

Unlike glucose, which is rapidly transported into the cytoplasm by GLUT transporters, **maltose** utilization in CHO cells follows a distinct and more regulated pathway. While a specific cell surface transporter for **maltose** has not yet been identified in mammalian cells, it is clear that **maltose** is taken up from the medium.^[5] The key metabolic step occurs within the lysosome. The enzyme acid α -glucosidase (GAA) hydrolyzes the α (1 \rightarrow 4)-glycosidic bond in **maltose**, releasing two individual glucose molecules directly into the cell's metabolic system.^{[7][8]} This lysosomal processing acts as a rate-limiting step, preventing the rapid cytoplasmic glucose flood seen in high-glucose media and thereby curbing the metabolic overflow that leads to lactate production.

[Click to download full resolution via product page](#)

Caption: **Maltose** metabolism in CHO cells.

Maltose vs. Glucose: A Comparative Analysis

The decision to incorporate **maltose** into a cell culture strategy is best understood by comparing its metabolic and performance characteristics directly with glucose. While cells adapted to **maltose** as the sole carbon source may exhibit slower initial growth, the long-term benefits for a production culture, especially in a fed-batch context, are significant.[\[6\]](#)

Parameter	Glucose	Maltose	Rationale & Impact
Metabolic Rate	High	Low to Moderate	Maltose has a slower consumption rate (e.g., specific consumption of 0.257 ng/cell/day), preventing metabolic overload.[5]
Lactate Production	High	Significantly Reduced	Slower glucose release from maltose hydrolysis mitigates the Warburg effect, leading to less lactate accumulation and a more stable culture pH.[3]
Peak Viable Cell Density (as sole C-source)	High (e.g., 5.9×10^6 cells/ml)[6]	Lower (e.g., 1.4×10^6 cells/ml)[6]	The slower metabolic rate can lead to a lower growth rate, making maltose ideal for the production phase rather than the initial growth phase.
Recombinant Protein Titer	Baseline	Increased (15-23% improvement observed)[5]	Reduced metabolic stress and extended culture viability contribute to higher specific productivity (Qp) and overall yield. [3]
Product Quality (Glycosylation)	Can be affected by lactate/pH shifts	Uncompromised	Studies show that using maltose does not adversely affect monoclonal antibody

glycosylation profiles.

[9]

Osmolality	Can increase rapidly due to high feed concentrations	More stable	The higher molecular weight of maltose allows for a greater mass of carbohydrate to be added for the same molar concentration, reducing osmolality stress.[5]
------------	--	-------------	---

Impact on Recombinant Protein Titer and Quality

The primary goal of bioprocessing is to maximize the yield of high-quality product. The use of **maltose** directly supports this objective. In both batch and fed-batch cultures, supplementing with **maltose** has been shown to improve recombinant monoclonal antibody titers by 15% and 23%, respectively.[5] This enhancement is attributed to several factors:

- Extended Culture Longevity: By reducing the accumulation of toxic lactate, **maltose** helps maintain a healthier culture environment for a longer duration, allowing cells to continue producing the target protein.
- Increased Specific Productivity (Qp): A less stressful environment allows cells to allocate more energy to protein synthesis rather than managing metabolic stress.[3]
- Stable Product Quality: A critical concern with any media modification is the potential impact on product quality attributes, especially glycosylation, which affects the efficacy and safety of therapeutic proteins.[10][11] Encouragingly, studies have demonstrated that higher **maltose** concentrations increase antibody titers without compromising product glycosylation patterns. [9]

Application & Protocols

Protocol 1: Sequential Adaptation of CHO Cells to a Maltose-Based Medium

Rationale: CHO cells are highly adaptable, but an abrupt switch from a glucose-rich to a **maltose**-based medium can induce stress, leading to a drop in viability and growth rate. A sequential adaptation process allows the cells to gradually upregulate the necessary enzymatic machinery (like GAA) to efficiently utilize **maltose**.^[12] This protocol is designed for cells intended for a production process where **maltose** will be the primary carbon source.

Materials:

- Original glucose-containing, serum-free basal medium (Medium A)
- Target **maltose**-containing, glucose-free, serum-free basal medium (Medium B)
- Shake flasks or spinner flasks
- CO₂ incubator
- Cell counter

Procedure:

- Initial Culture: Start with a healthy, actively growing culture of your CHO cell line in Medium A with >95% viability.^[13]
- Passage 1 (75% A : 25% B): At the next scheduled passage, subculture the cells into a mixture of 75% Medium A and 25% Medium B. Seed at a slightly higher density if initial growth lag is a concern (e.g., 0.5 x 10⁶ cells/mL).
- Monitor Growth: Culture the cells under standard conditions (e.g., 37°C, 5-8% CO₂, 125-135 rpm). Monitor viable cell density (VCD) and viability every 1-2 days.
- Subsequent Passages: Once the culture reaches a target VCD (e.g., >2.0 x 10⁶ cells/mL) with good viability (>90%), subculture the cells into the next adaptation ratio. Do not advance to the next step until the cells' growth rate has stabilized.
- Sequential Ratio Increase: Continue this process by sequentially increasing the percentage of Medium B:
 - Passage 2: 50% Medium A : 50% Medium B

- Passage 3: 25% Medium A : 75% Medium B
- Passage 4: 0% Medium A : 100% Medium B
- Stabilization: Perform at least 3-5 additional passages in 100% Medium B to ensure the cell line is fully adapted and exhibits stable, consistent growth kinetics.[14] The cells are now considered adapted.

Caption: Workflow for sequential cell line adaptation to **maltose**.

Protocol 2: Optimizing Maltose Supplementation in a Fed-Batch Process

Rationale: For many high-yield processes, a fed-batch strategy is superior to a simple batch culture.[15][16] In this context, **maltose** is often used as a supplemental feed on top of a basal medium that may contain a limited amount of glucose for the initial growth phase. The goal is to feed **maltose** to sustain the culture during the stationary/production phase, keeping the lactate level low while providing sufficient energy for protein synthesis. This protocol outlines a Design of Experiments (DoE) approach to efficiently screen for optimal feeding conditions.[17]

Experimental Setup:

- System: Shake flasks or a micro-bioreactor system (e.g., Ambr® 15).[13]
- Cell Line: Your recombinant CHO cell line, routinely cultured in the chosen basal production medium.
- Basal Medium: A chemically defined production medium containing an initial, growth-limiting glucose concentration (e.g., 4-6 g/L).
- Feed Solution: A concentrated, sterile stock of **maltose** (e.g., 400 g/L).[3]

DoE Factors and Levels:

This example uses a two-factor, three-level design to optimize the timing and amount of **maltose** feed.

Factor	Level 1 (-)	Level 2 (0)	Level 3 (+)
A: First Feed Day	Day 3	Day 4	Day 5
B: Feed Amount (g/L per feed)	3 g/L	5 g/L	7 g/L

Procedure:

- Inoculation: Inoculate a series of shake flasks/bioreactors at a standard seeding density (e.g., 0.3×10^6 cells/mL) in the basal production medium.
- Feeding Schedule: Begin feeding according to the DoE matrix. For example, a common strategy is to feed every other day starting from the first feed day until the end of the culture (e.g., Day 14).^[3] A patent from WuXi Biologics suggests feeding 5 g/L **maltose** on days 5, 7, 10, and 12.^[3]
- Daily Monitoring: On a daily basis, measure:
 - Viable Cell Density (VCD) and Viability
 - Metabolites: Glucose, Lactate, Glutamine, Ammonium
 - Product Titer (e.g., via ELISA or HPLC)
- Data Analysis: At the end of the culture run (e.g., Day 14 or when viability drops below 60%), analyze the results. The key response is the final product titer. Use DoE software to determine the optimal combination of factors and identify any interactions.
- Verification: Run a confirmation experiment using the predicted optimal conditions to verify the model.

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Sharp drop in viability during adaptation	1. Adaptation steps are too aggressive. 2. Basal maltose medium is missing a key component required by the cell line.	1. Add intermediate adaptation steps (e.g., 90:10, 85:15).[12] 2. Supplement the maltose medium with growth factors like IGF-I or insulin during the adaptation phase.[12] 3. Ensure the base formulation of the maltose medium is comparable to the glucose medium.
Slow growth in 100% maltose medium	1. The cell line is a slow maltose metabolizer. 2. Sub-optimal concentration of maltose.	1. This is an inherent property. Consider using maltose as a supplement in a fed-batch process rather than the sole carbon source. 2. Titrate maltose concentration; some cell lines proliferate faster with higher maltose levels (e.g., 20-30 g/L).[9]
Lactate still accumulating in fed-batch	1. Initial glucose concentration in basal medium is too high. 2. Overfeeding of maltose is overwhelming the lysosomal processing capacity.	1. Reduce the starting glucose concentration in the basal medium. 2. Reduce the amount or frequency of the maltose feed. Analyze the specific lactate production rate (qLac) to see if it correlates with feeding events.

Conclusion

The strategic substitution or supplementation of glucose with **maltose** represents a significant step forward in the rational design of cell culture media for recombinant protein production. By understanding and leveraging the unique metabolic pathway of **maltose**, researchers can create a more stable and productive culture environment. The slower, controlled release of

energy minimizes the production of toxic lactate, extends the productive lifespan of the culture, and has been demonstrated to increase protein titers without compromising critical quality attributes like glycosylation. The protocols provided herein offer a clear framework for implementing a **maltose**-based strategy, empowering scientists to unlock new levels of productivity in their bioprocessing workflows.

References

- Leong, D., et al. (2025). **Maltose** metabolism in serum free CHO culture involves lysosomal acid α -glucosidase. *Scientific Reports*.
- Leong, D., et al. (2018). Application of **Maltose** as Energy Source in Protein-Free CHO-K1 Culture to Improve the Production of Recombinant Monoclonal Antibody. *Scientific Reports*. [\[Link\]](#)
- ResearchGate. Data from CHO-K1 culture with increasing concentration of **maltose**.
- Leong, D., et al. (2025). **Maltose** metabolism in serum free CHO culture involves lysosomal acid α -glucosidase.
- WuXi Biologics (Shanghai) Co Ltd. (2021). Method for culturing CHO cells using **maltose**.
- Leong, D., et al. (2017). Evaluation and use of disaccharides as energy source in protein-free mammalian cell cultures. *Scientific Reports*. [\[Link\]](#)
- CELLiST. CHO cell culture and adaptation guidelines. CELLiST Solution Center. [\[Link\]](#)
- Cytiva. (n.d.). A Simple, Three-Step Approach To Optimize The Fed-Batch Process For mAb Production. *Bioprocess Online*. [\[Link\]](#)
- EPFL. (2015). Multidisciplinary Analysis of the Metabolic Shift to Lactate Consumption in CHO Cell Culture. *Infoscience*. [\[Link\]](#)
- ResearchGate. **Maltose** and glucose profiles in cell-free conditioned media (CM).
- Lee, G. Y., et al. (2020). Rich production media as a platform for CHO cell line development. *Biotechnology and Bioprocess Engineering*. [\[Link\]](#)
- Schestkowa, H., et al. (2010). **Maltose**-Binding Protein Enhances Secretion of Recombinant Human Granzyme B Accompanied by In Vivo Processing of a Precursor MBP Fusion Protein. *PLOS ONE*. [\[Link\]](#)
- Bibila, T. A., & Robinson, D. K. (1995). In pursuit of the optimal fed-batch process for monoclonal antibody production. *Biotechnology Progress*. [\[Link\]](#)
- ResearchGate. Comparison of glucose and **maltose** concentrations of fermentations.
- ResearchGate. Protein glycosylation in diverse cell systems: Implications for modification and analysis of recombinant proteins.
- Lu, J., et al. (2019). CHO Media Development for Therapeutic Protein Production. *Computational and Structural Biotechnology Journal*. [\[Link\]](#)

- Cell Culture Company. (2025). How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells. [\[Link\]](#)
- Toussaint, C., et al. (2016).
- Senthilkumar, N., & Murugesan, R. (2011). SUCROSE AND **MALTOSE** AS CARBON SOURCES FOR FERMENTATIVE PRODUCTION OF POLYSACCHARIDE BY *ASPERGILLUS NIGER* VAN TIEGH. CORE. [\[Link\]](#)
- Bachmann, J., et al. (2016). **Maltose**-Binding Protein (MBP), a Secretion-Enhancing Tag for Mammalian Protein Expression Systems. PLOS ONE. [\[Link\]](#)
- Zhu, J., et al. (2010). Effects of fructose and **maltose** as aerobic carbon sources on subsequently anaerobic fermentation by *Escherichia coli* NZN111. Process Biochemistry. [\[Link\]](#)
- ResearchGate. Comparative utilization profile of **maltose** as a carbon source in submerged (--) and biofilm (-) fermentations.
- GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. [\[Link\]](#)
- Kumar, V. (2018). Rational Selection of Sugars for Biotherapeutic Stabilization: A Practitioner's Perspective.
- Petre, E., et al. (2021). Model-Based Optimization of a Fed-Batch Bioreactor for mAb Production Using a Hybridoma Cell Culture. Processes. [\[Link\]](#)
- R-Biopharm. (n.d.). **Maltose**/Sucrose/ D-Glucose Assay Kit. [\[Link\]](#)
- Liu, J., et al. (2021). Coordination of consolidated bioprocessing technology and carbon dioxide fixation to produce malic acid directly from plant biomass in *Myceliophthora thermophila*. Biotechnology for Biofuels. [\[Link\]](#)
- ResearchGate. Effects of the carbon sources (A) **maltose** concentration, (B) nitrogen sources....
- ResearchGate. Expression and Purification of Recombinant Proteins by Fusion to **Maltose**-Binding Protein.
- Solá, R. J., & Griebenow, K. (2010). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of Pharmaceutical Sciences. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and use of disaccharides as energy source in protein-free mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maltose metabolism in serum free CHO culture involves lysosomal acid α -glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technical Material | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 13. Rich production media as a platform for CHO cell line development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In pursuit of the optimal fed-batch process for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving Fed-batch Yields in Upstream Bioprocessing [sigmaaldrich.com]
- 17. landing1.gehealthcare.com [landing1.gehealthcare.com]
- To cite this document: BenchChem. [maltose in cell culture media for recombinant protein production]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056501#maltose-in-cell-culture-media-for-recombinant-protein-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com